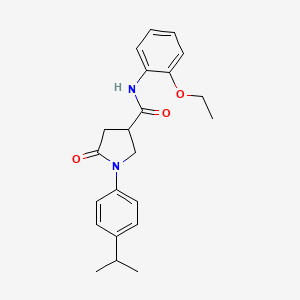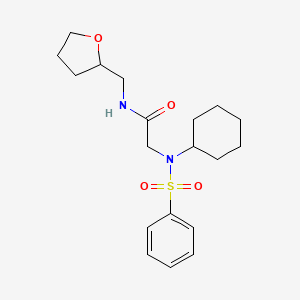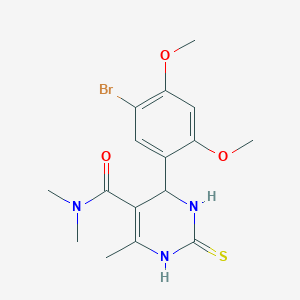![molecular formula C23H22N2O5 B4007691 5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B4007691.png)
5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid
描述
5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid is a complex organic compound that features a unique structure combining an anthraquinone moiety with a piperazine ring and a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid typically involves multiple steps:
Formation of the Anthraquinone Moiety: The anthraquinone structure can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium dichromate.
Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the anthraquinone intermediate.
Pentanoic Acid Chain Addition: The final step involves the coupling of the piperazine-anthraquinone intermediate with a pentanoic acid derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone to anthracene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Functionalized piperazine derivatives.
科学研究应用
5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for cellular processes.
Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects such as reduced cell proliferation or antimicrobial activity.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: A simpler anthraquinone derivative with similar oxidative properties.
2-Chloro-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with antimicrobial activity.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Known for its potential in metal-catalyzed C-H bond functionalization reactions.
Uniqueness
5-[4-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its combination of an anthraquinone moiety with a piperazine ring and a pentanoic acid chain, which imparts distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
5-[4-(9,10-dioxoanthracen-2-yl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-20(6-3-7-21(27)28)25-12-10-24(11-13-25)15-8-9-18-19(14-15)23(30)17-5-2-1-4-16(17)22(18)29/h1-2,4-5,8-9,14H,3,6-7,10-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCOXIGGJVMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![5-[4-(Imidazol-1-ylmethyl)piperidine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B4007625.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)
amino]butan-1-ol](/img/structure/B4007630.png)

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)

![5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID](/img/structure/B4007697.png)
